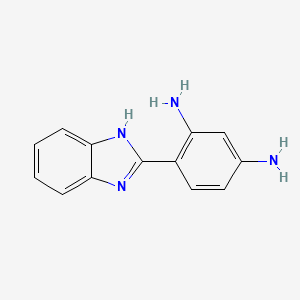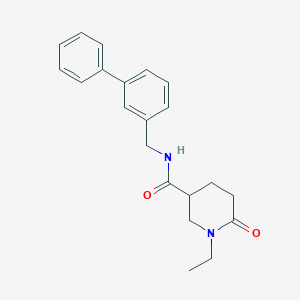
4-(1H-benzimidazol-2-yl)-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1H-Benzimidazol-2-yl)-1,3-benzenediamine derivatives often involves condensation reactions using o-phenylenediamine as a starting material. For example, a series of benzimidazole derivatives have been synthesized from o-phenylenediamine and carboxylic acids via cyclization, followed by N-alkylation, yielding compounds with varied substituents and potential biological activities (Zhou Zhi-ming et al., 2004). Another approach involves the reaction of o-phenylenediamine with different electrophiles to produce novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles, demonstrating significant antibacterial activity (S. D. Vaidya et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-(1H-Benzimidazol-2-yl)-1,3-benzenediamine derivatives has been elucidated using various spectroscopic methods, including X-ray crystallography. These studies reveal that the benzimidazole moiety plays a crucial role in the formation of complex structures, contributing to the compound's reactivity and potential biological properties. For instance, the X-ray structure analysis of a reaction product involving 4-oxo-4H-[1]benzopyran-3-carbaldehyde and 1,2-benzenediamine confirmed the formation of benzimidazolyl derivatives, demonstrating the reactivity of the benzimidazole ring (G. Rihs et al., 1985).
Chemical Reactions and Properties
4-(1H-Benzimidazol-2-yl)-1,3-benzenediamine and its derivatives undergo various chemical reactions, leading to the formation of complexes with potential biological activities. For example, the reaction of these benzimidazole derivatives with different electrophiles results in compounds exhibiting promising antibacterial and antifungal activities. The ability of these compounds to form stable complexes with metals and other organic molecules highlights their chemical versatility and potential as pharmacophores (S. D. Vaidya et al., 2007).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLXRBNQJUEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5'-Diaminophenylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5679822.png)

![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)



![N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)
![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)
![4,9-dihydro-2H-[1,3]thiazolo[4,5-b][1,5]benzodiazepin-2-one](/img/structure/B5679908.png)
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)
